Ethanol, 2-[[6-(2-propenyloxy)-1H-purin-2-yl]amino]- is an organic compound characterized by the presence of a purine base linked to an ethanolamine moiety through an allyloxy group. This compound, with the Chemical Abstracts Service number 192867-35-9, is of interest due to its potential applications in medicinal chemistry and biochemistry.
This compound can be synthesized through various chemical methods, which involve the manipulation of simpler organic molecules to construct the desired structure. The synthesis typically starts from readily available precursors, allowing for the formation of complex structures.
Ethanol, 2-[[6-(2-propenyloxy)-1H-purin-2-yl]amino]- falls under the category of purine derivatives and is classified as an organic compound due to its carbon-based structure. It also belongs to the broader class of alcohols due to the presence of the ethanolamine group.
The synthesis of Ethanol, 2-[[6-(2-propenyloxy)-1H-purin-2-yl]amino]- generally involves three main steps:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Advanced techniques like chromatography may be employed for purification.
The molecular formula for Ethanol, 2-[[6-(2-propenyloxy)-1H-purin-2-yl]amino]- is with a molecular weight of 235.24 g/mol.
The compound can be represented using various notations:
The structural features include:
The canonical SMILES representation is C=CCOC1=NC(=NC2=C1NC=N2)NCCO
. This notation provides a way to encode the molecular structure in a text format that can be easily shared and interpreted by software.
Ethanol, 2-[[6-(2-propenyloxy)-1H-purin-2-yl]amino]- can participate in several chemical reactions:
For these reactions:
Ethanol, 2-[[6-(2-propenyloxy)-1H-purin-2-yl]amino]- may exert its biological effects through interaction with specific molecular targets:
Ethanol, 2-[[6-(2-propenyloxy)-1H-purin-2-yl]amino]- is expected to exhibit properties typical of organic compounds:
Property | Value |
---|---|
Molecular Weight | 235.24 g/mol |
Appearance | Typically a colorless liquid |
Solubility | Soluble in water |
The chemical behavior includes:
Ethanol, 2-[[6-(2-propenyloxy)-1H-purin-2-y]amino]- has several potential applications:
CAS No.: 5843-53-8
CAS No.: 40054-73-7
CAS No.: 474923-51-8
CAS No.: 55179-53-8
CAS No.: 591-81-1
CAS No.: